molecular formula C12H17NO3 B13558966 2-(3,4,5-Trimethoxyphenyl)azetidine

2-(3,4,5-Trimethoxyphenyl)azetidine

Cat. No.: B13558966
M. Wt: 223.27 g/mol
InChI Key: JDJHDQJCNFWDCD-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 3,4,5-trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethoxyphenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4,5-trimethoxybenzylamine with a suitable electrophile to form the azetidine ring. This process often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted synthesis, which offers the advantage of reduced reaction times and improved yields. This method utilizes microwave irradiation to facilitate the cyclization process, making it more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-Trimethoxyphenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)azetidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)azetidine involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to antiproliferative effects, making the compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

    3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.

    1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Exhibits antimitotic activity.

    5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole: Evaluated for antifungal activity .

Uniqueness: 2-(3,4,5-Trimethoxyphenyl)azetidine is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)azetidine

InChI

InChI=1S/C12H17NO3/c1-14-10-6-8(9-4-5-13-9)7-11(15-2)12(10)16-3/h6-7,9,13H,4-5H2,1-3H3

InChI Key

JDJHDQJCNFWDCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CCN2

Origin of Product

United States

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